molecular formula C18H21ClN4O B2570552 2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide CAS No. 1796963-09-1

2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide

Cat. No.: B2570552
CAS No.: 1796963-09-1
M. Wt: 344.84
InChI Key: CVMKBJHDODVUCU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a distinct molecular architecture that combines a 4-chlorophenylacetamide group with a methyl-substituted pyrimidine ring bearing a pyrrolidine moiety. The presence of these specific pharmacophores suggests potential for diverse biological activity. Pyrimidine derivatives are extensively investigated in pharmaceutical research for their ability to interact with various enzymatic targets . Specifically, substituted pyrimidine cores are recognized as key scaffolds in developing protein kinase inhibitors . Furthermore, the 4-chlorophenyl group is a common structural element in many bioactive compounds and is frequently associated with enhanced pharmacological properties and metabolic stability . Molecules containing acetamide linkages, similar to this compound, have been studied as intermediates in the synthesis of more complex heterocyclic systems with reported antimicrobial and anticancer potentials in preliminary research . Researchers may find this compound valuable as a building block for synthesizing novel chemical libraries or as a candidate for in vitro screening against specific biological targets, such as kinase enzymes or microbial proteins. Its mechanism of action would be dependent on the specific biological context under investigation. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-10-17(23-8-2-3-9-23)22-16(21-13)12-20-18(24)11-14-4-6-15(19)7-5-14/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMKBJHDODVUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of condensation reactions involving appropriate starting materials such as 4-methyl-6-chloropyrimidine and pyrrolidine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyrimidinyl intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction, where the intermediate product reacts with acetic anhydride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Key Structural Differences :

Feature Target Compound Compound 2j Thieno-Pyrimidine Analog
Core Heterocycle Pyrimidine Pyrimidine Thieno[2,3-d]pyrimidine
Position 6 Substitution Pyrrolidin-1-yl Phenylthio Phenyl
Position 4 Substitution Methyl 4-Chlorophenyl Methyl
Acetamide Substituent 4-Chlorophenyl m-Tolyl 4-Chlorophenyl

Pyridine and Pyrimidine Derivatives with Acetamide Moieties

  • N-(4-Chloropyridin-2-yl)acetamide (): This simpler analog replaces the pyrimidine core with a pyridine ring.
  • N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide (): This pyridine derivative includes a cyano and methylsulfanyl group, highlighting how electron-withdrawing substituents can influence electronic properties and hydrogen-bonding capacity .

Physicochemical Properties Comparison

Melting Points and Stability

  • For example, compound 2j melts at 150–154°C, likely due to strong intermolecular interactions from the 4-chlorophenyl and phenylthio groups .
  • The thieno[2,3-d]pyrimidine analog () may have higher thermal stability due to the fused thiophene ring, though direct data are unavailable .

Molecular Weight and Solubility

  • The pyrrolidinyl group in the target compound could enhance water solubility via hydrogen bonding compared to phenylthio substituents .
  • N-(4-Chloropyridin-2-yl)acetamide () has a lower molecular weight (182.6 g/mol ), favoring better solubility in polar solvents .

Functional Group Impact on Bioactivity

  • Pyrrolidinyl vs. Thioether Substituents : The pyrrolidinyl group (target compound) introduces basicity and conformational flexibility, whereas thioether groups (e.g., phenylthio in 2j) may enhance oxidative stability or metal chelation .

Biological Activity

2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structural components suggest possible interactions with various biological pathways, making it a candidate for further investigation in therapeutic applications.

Chemical Structure

The compound features a 4-chlorophenyl group, a pyrrolidine moiety, and a pyrimidine structure, which are known to contribute to diverse biological activities. The presence of these functional groups may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial Effects : Certain derivatives have shown significant antibacterial activity against various strains, suggesting potential use in treating infections .
  • Enzyme Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology .
  • Antitumor Properties : Some pyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Activity

A study evaluating several pyrimidine derivatives found that those containing a chlorophenyl group exhibited enhanced antibacterial properties. For instance, compounds were tested against bacterial strains like E. coli and S. aureus, revealing minimum inhibitory concentrations (MIC) that suggest efficacy in inhibiting bacterial growth .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
Compound B6432
This compound168

Enzyme Inhibition Studies

The enzyme inhibition profile of related compounds has been promising. For instance, derivatives were found to inhibit AChE effectively, which is significant for developing treatments for Alzheimer's disease. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate to strong inhibition capabilities .

Antitumor Activity

In vitro studies on cancer cell lines have shown that pyrimidine derivatives can induce apoptosis and inhibit cell proliferation. For example, a derivative similar to the compound of interest was tested on the A431 vulvar epidermal carcinoma cell line and resulted in a significant reduction in cell viability at concentrations above 10 µM .

Mechanistic Insights

The mechanism of action for the biological activities of this compound may involve:

  • Interaction with Enzymes : The structural motifs allow binding to active sites of enzymes like AChE, leading to inhibition.
  • Cell Membrane Permeability : The lipophilic nature of the chlorophenyl group enhances membrane penetration, facilitating intracellular action.
  • Induction of Apoptosis : Studies suggest that certain pyrimidine derivatives can activate apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction or caspase activation.

Q & A

Q. What are the typical synthetic routes for 2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide?

Answer: The synthesis involves multi-step organic reactions, including:

  • Coupling reactions between the pyrimidine core and chlorophenyl/acetamide moieties under reflux conditions with catalysts like Pd(PPh₃)₄ .
  • Protection/deprotection strategies for reactive groups (e.g., amines) to prevent side reactions .
  • Optimization of solvent systems (e.g., dichloromethane or DMF) and temperature control (60–100°C) to enhance yield and purity .
    Purification is typically achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Infrared Spectroscopy (IR): Identification of functional groups (amide C=O stretch at ~1650 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation and fragmentation pattern analysis .

Q. How should researchers screen its biological activity in preliminary studies?

Answer:

  • In vitro assays: Enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assay) to assess potency .
  • Computational docking: Molecular docking (using AutoDock Vina) to predict target binding affinities .
  • Dose-response curves to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) for scalable synthesis?

Answer:

  • Factorial design: Vary factors like temperature, solvent ratio, and catalyst loading to identify critical parameters .
  • Response Surface Methodology (RSM): Model interactions between variables (e.g., solvent polarity vs. reaction rate) to maximize yield .
  • Statistical validation: Use ANOVA to confirm significance of optimized conditions .

Q. How to resolve contradictions between in vitro and in vivo biological activity data?

Answer:

  • Pharmacokinetic studies: Assess bioavailability and metabolism (e.g., hepatic microsome assays) to identify instability or poor absorption .
  • Metabolite profiling: LC-MS/MS to detect active/inactive metabolites .
  • In silico ADME prediction: Tools like SwissADME to model absorption barriers (e.g., P-glycoprotein efflux) .

Q. What computational methods are effective for elucidating structure-activity relationships (SAR)?

Answer:

  • Molecular dynamics (MD) simulations: Study conformational flexibility and binding pocket interactions (e.g., using GROMACS) .
  • Quantum mechanics/molecular mechanics (QM/MM): Analyze electronic interactions at active sites .
  • 3D-QSAR modeling: CoMFA or CoMSIA to correlate structural features with bioactivity .

Q. How to address stability issues in long-term storage or under physiological conditions?

Answer:

  • Forced degradation studies: Expose the compound to heat, light, humidity, and pH extremes to identify degradation pathways .
  • HPLC-MS stability assays: Monitor degradation products and quantify half-life .
  • Lyophilization: Optimize cryoprotectants (e.g., trehalose) for solid-state stability .

Q. What strategies validate target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .
  • Pull-down assays: Use biotinylated probes or photoaffinity labeling to isolate target proteins .
  • CRISPR/Cas9 knockout models: Corrogate activity in target-deficient cell lines .

Q. How to design analytical methods for detecting low-abundance metabolites or impurities?

Answer:

  • Hyphenated techniques: UPLC-QTOF-MS for high-sensitivity metabolite profiling .
  • Isotopic labeling: Use ¹³C/¹⁵N-labeled analogs to trace metabolic pathways .
  • Limit of detection (LOD) optimization: Validate via serial dilution and signal-to-noise ratios .

Q. What approaches are used to study SAR across structural analogs?

Answer:

  • Scaffold hopping: Synthesize derivatives with modified pyrimidine/pyrrolidine groups and test bioactivity .
  • Free-Wilson analysis: Quantify contributions of substituents to activity .
  • Crystal structure analysis: Compare ligand-target co-crystal structures to refine SAR .

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